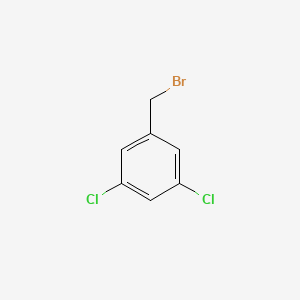

1-(ブロモメチル)-3,5-ジクロロベンゼン

概要

説明

1-(Bromomethyl)-3,5-dichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds with bromomethyl and dichlorobenzene moieties have been studied extensively. These compounds are of interest due to their potential applications in various fields, including photochromic materials, crystallography, computational chemistry, synthesis of biologically active compounds, and materials science .

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, compounds with bromomethyl groups attached to biindenylidenedione have been synthesized from their non-brominated precursors, demonstrating the impact of bromine substitution on the properties of the resulting compounds . Similarly, the synthesis of complex brominated structures starting from simpler brominated phenols has been reported, highlighting the versatility of brominated intermediates in organic synthesis . The regioselective bromocyclization of alkynylbenzoic acids to produce bromomethylene isobenzofuran-1(3H)-ones showcases the utility of bromine in constructing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been a subject of investigation. For example, the crystal structure of para-bromochlorobenzene has been analyzed, revealing insights into the symmetry and molecular arrangement within the crystal lattice . Computational studies have provided detailed insights into the geometry, electronic structure, and vibrational properties of various brominated benzene derivatives, such as 2-bromo-1,4-dichlorobenzene and 1,3-dibromo-5-chlorobenzene . These studies often employ density functional theory (DFT) to predict molecular properties and compare them with experimental data .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives has been explored in the context of dissociative electron attachment (DEA). Temperature-dependent DEA studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene have shown how the formation of fragment anions is influenced by thermally excited vibrations and bond stretching . Additionally, the reactivity of brominated compounds in the formation of solvates and their lack of reactivity towards certain reactions has been discussed, providing insights into the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and chlorine atoms. Studies have shown that these substituents can significantly affect properties such as UV-Vis absorption spectra, photochromic and photomagnetic properties, and nonlinear optical (NLO) properties . Theoretical calculations have also been used to predict properties like hyperpolarizability, which is indicative of the potential of these compounds in non-linear optical applications . Furthermore, the solvate structures of brominated compounds have been determined, revealing the influence of the crystalline environment on the conformation of the molecules .

科学的研究の応用

ブロックコポリマーの合成

「1-(ブロモメチル)-3,5-ジクロロベンゼン」は、ブロックコポリマーの合成に使用できます。 例えば、可逆的付加-断片化連鎖移動(RAFT)重合により、ポリ(スチレン-b-メチルメタクリレート)ブロックコポリマーの合成に使用できます .

二官能性開始剤としての使用

この化合物は、RAFTおよびフリーラジカル重合(FRP)技術における二官能性開始剤として機能できます . これにより、特定の特性と構造を持つポリマーを作成できます。

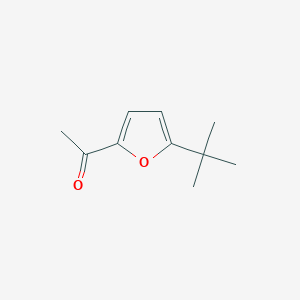

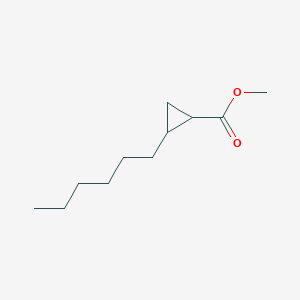

シクロプロパンの合成

「1-(ブロモメチル)-3,5-ジクロロベンゼン」は、シクロプロパンの合成に使用できます. シクロプロパンは、その独特の反応性により化学のさまざまな分野で使用されている3員環炭素環です。

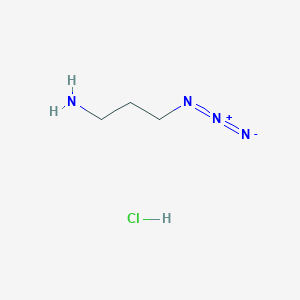

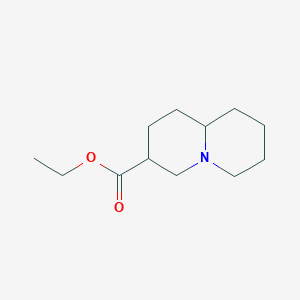

ヘテロ環の合成

この化合物は、ヘテロ環の合成にも使用できます. ヘテロ環は、少なくとも2つの異なる元素の原子を含む環状化合物です。これらは有機化学において重要な化合物群であり、医薬品化学で広く使用されています。

アルキル化剤としての使用

「1-(ブロモメチル)-3,5-ジクロロベンゼン」は、ペプチド合成でアルキル化剤として使用できます. アルキル化剤は、分子にアルキル基を導入するために使用され、分子の特性を大幅に変更できます。

アミドの合成における試薬としての使用

この化合物は、アミドの合成における試薬として使用できます. アミドは、ポリマーや医薬品の製造など、幅広い用途を持つ有機化合物の一種です。

ポリマー合成の触媒としての使用

「1-(ブロモメチル)-3,5-ジクロロベンゼン」は、ポリマー合成の触媒として使用できます. 触媒は、プロセスで消費されることなく、化学反応の速度を上げる物質です。

材料科学における潜在的な用途

情報源には材料科学における特定の用途は記載されていませんが、「1-(ブロモメチル)-3,5-ジクロロベンゼン」のような臭素化された化合物は、特定の特性を持つ材料の合成によく使用されます .

作用機序

Target of Action

It is known that brominated compounds often interact with organic groups in biochemical reactions .

Mode of Action

The mode of action of 1-(Bromomethyl)-3,5-dichlorobenzene involves a free radical reaction . In such reactions, a bromine atom is added to the organic compound, leading to the formation of a new compound. This process involves the movement of electrons and bonds .

Biochemical Pathways

It is known that brominated compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The properties of similar brominated compounds suggest that they can be absorbed and distributed in the body, metabolized, and then excreted .

Result of Action

The addition of a bromine atom to an organic compound can result in the formation of a new compound with different properties .

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-3,5-dichlorobenzene can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological system in which the compound is present .

特性

IUPAC Name |

1-(bromomethyl)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJIGYSODYOMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503378 | |

| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7778-01-0 | |

| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3,5-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

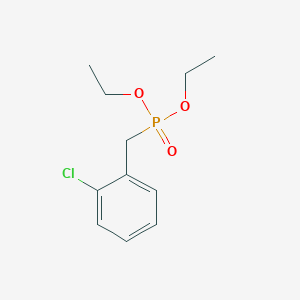

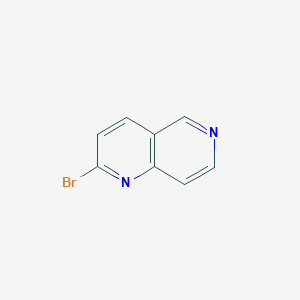

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)